Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Overview
Description
“Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted with a methyl group at the 2-position, a bromine atom at the 6-position, and a carboxylate ester group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, introduction of the substituents, and esterification to form the carboxylate group. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, with the various substituents attached at the specified positions. The bromine atom would be expected to add significant weight to the molecule, and the polar carboxylate group could confer some degree of water solubility .Chemical Reactions Analysis
As an organic compound, “Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” could undergo a variety of reactions. The bromine atom is a good leaving group, so it could be replaced by other groups in a substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom and the ester group could increase its density and boiling point compared to simpler organic compounds. The polar carboxylate group could confer some degree of water solubility .Scientific Research Applications
1. Synthesis of Anti-depressant Molecules
- Summary of Application : This compound could potentially be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
- Methods of Application : The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Synthesis of Fluorinated Pyridines
- Summary of Application : This compound could potentially be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : These fluoropyridines present a special interest as potential imaging agents for various biological applications .
3. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
- Methods of Application : The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
4. Synthesis of Imidazole Containing Compounds
- Summary of Application : Imidazole ring is a crucial component in many biologically active compounds . This compound could potentially be used in the synthesis of imidazole containing compounds .
- Methods of Application : The synthesis of imidazole containing compounds involves various synthetic methods . The imidazole ring shows excellent solubility in water and other polar solvents .
- Results or Outcomes : Imidazole containing compounds have a wide range of applications in medicinal chemistry .
5. Synthesis of Anti-inflammatory Molecules
- Summary of Application : This compound could potentially be used in the synthesis of anti-inflammatory molecules . Anti-inflammatory drugs are medications designed to control or limit inflammation, a condition where the body’s immune system responds to a perceived injury or infection .
- Methods of Application : The synthesis of anti-inflammatory molecules often involves various synthetic methods, including metal-catalyzed reactions . These reactions can be used to create key structural motifs found in many anti-inflammatory drugs .
- Results or Outcomes : Anti-inflammatory drugs have shown effectiveness in reducing inflammation and pain in the body .
6. Synthesis of Antiviral Molecules
- Summary of Application : This compound could potentially be used in the synthesis of antiviral molecules . Antiviral drugs are a class of medication used specifically for treating viral infections .
- Methods of Application : The synthesis of antiviral molecules often involves various synthetic methods, including metal-catalyzed reactions . These reactions can be used to create key structural motifs found in many antiviral drugs .
- Results or Outcomes : Antiviral drugs have shown effectiveness in treating viral infections .
Safety And Hazards
Future Directions
The study of complex organic compounds like “Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” is a rich field with many potential applications. Future research could explore its potential uses in medicine, materials science, or as a building block for the synthesis of other complex molecules .
properties
IUPAC Name |
methyl 6-bromo-2-propan-2-ylindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-6-10-9(12(16)17-3)4-8(13)5-11(10)14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDVUHTABDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=CC2=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151743 | |
Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate | |
CAS RN |
1346702-53-1 | |
Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346702-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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